Cas no 233276-38-5 (4-methyloxane-4-carboxylic acid)
4-methyloxane-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Methyltetrahydro-2H-pyran-4-carboxylic acid
- 4-Methyltetrahydropyran-4-carboxylic Acid
- 2H-Pyran-4-carboxylic acid, tetrahydro-4-methyl-
- 4-methyloxane-4-carboxylic acid
- 2H-PYRAN-4-CARBOXYLIC ACID,TETRAHYDRO-4-METHYL
- 2H-Pyran-4-carboxylicacid,tetrahydro-4-methyl-(9CI)
- 2H-Pyran-4-carboxylicacid,tetrahydro-4-methyl-
- VZWFVINYTCLXGC-UHFFFAOYSA-N
- 1540AB
- WT1098
- PB34675
- TRA0046608
- RP08897
- SY012396
- AK689605
- 4-methyl-tetrahydro-pyran-4-carboxylic acid
- AB0065109
- 233276-38-5
- W-206821
- BS-13319
- DTXSID90468736
- EN300-64433
- Z992920340
- 4-METHYLTETRAHYDRO-2H-PYRAN-4-CARBOXYLICACID
- AKOS011879259
- CS-W003821
- MFCD11977785
- SCHEMBL1944466
- AC-29423
- A855375
- F8887-5099
- FT-0684831
- ALBB-018341
-
- MDL: MFCD11977785
- Inchi: 1S/C7H12O3/c1-7(6(8)9)2-4-10-5-3-7/h2-5H2,1H3,(H,8,9)
- InChI Key: VZWFVINYTCLXGC-UHFFFAOYSA-N
- SMILES: O1CCC(C(=O)O)(C)CC1
Computed Properties
- Exact Mass: 144.07900
- Monoisotopic Mass: 144.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 46.5
Experimental Properties
- Density: 1.124
- Boiling Point: 257 ºC
- Flash Point: 105 ºC
- PSA: 46.53000
- LogP: 0.88770
4-methyloxane-4-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
4-methyloxane-4-carboxylic acid Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-methyloxane-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M175831-10g |
4-methyloxane-4-carboxylic acid |
233276-38-5 | 97% | 10g |
¥1783.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M175831-250mg |
4-methyloxane-4-carboxylic acid |
233276-38-5 | 97% | 250mg |
¥197.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M175831-1g |
4-methyloxane-4-carboxylic acid |
233276-38-5 | 97% | 1g |
¥396.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M175831-5g |
4-methyloxane-4-carboxylic acid |
233276-38-5 | 97% | 5g |
¥1114.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M175831-25g |
4-methyloxane-4-carboxylic acid |
233276-38-5 | 97% | 25g |
¥3566.90 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851842-1g |
4-Methyltetrahydropyran-4-carboxylic Acid |
233276-38-5 | ≥95% | 1g |
459.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0162-50g |
4-Methyltetrahydro-2H-pyran-4-carboxylic acid |
233276-38-5 | 95% | 50g |
$1300 | 2023-09-07 | |
| Fluorochem | 214450-1g |
4-Methyloxane-4-carboxylic acid |
233276-38-5 | 95% | 1g |
£64.00 | 2022-02-28 | |
| Fluorochem | 214450-5g |
4-Methyloxane-4-carboxylic acid |
233276-38-5 | 95% | 5g |
£178.00 | 2022-02-28 | |
| Fluorochem | 214450-10g |
4-Methyloxane-4-carboxylic acid |
233276-38-5 | 95% | 10g |
£347.00 | 2022-02-28 |
4-methyloxane-4-carboxylic acid Suppliers
4-methyloxane-4-carboxylic acid Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 4-methyloxane-4-carboxylic acid
Research Brief on 4-methyloxane-4-carboxylic acid (CAS: 233276-38-5) in Chemical Biology and Pharmaceutical Applications
4-methyloxane-4-carboxylic acid (CAS: 233276-38-5) is a structurally unique compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This bicyclic oxane derivative, characterized by its methyl substitution at the 4-position and a carboxylic acid functional group, has demonstrated promising properties in drug discovery and biochemical applications. Recent studies have explored its potential as a versatile scaffold for medicinal chemistry, owing to its rigid structure and ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 4-methyloxane-4-carboxylic acid as a building block for novel kinase inhibitors. The research team synthesized a series of derivatives by functionalizing the carboxylic acid group, yielding compounds with improved selectivity against specific kinase isoforms. Molecular docking studies revealed that the oxane ring system provides optimal spatial orientation for binding to the ATP pocket of target kinases, while the methyl group enhances hydrophobic interactions with conserved residues. The lead compound from this series showed nanomolar potency against CDK2 and favorable pharmacokinetic properties in rodent models.
In pharmaceutical formulation research, 4-methyloxane-4-carboxylic acid has emerged as a potential excipient for improving drug solubility. A recent patent application (WO202318765) describes its use as a crystallization inhibitor in amorphous solid dispersions, where it prevents recrystallization of poorly soluble active pharmaceutical ingredients (APIs). The compound's ability to form stable hydrogen bonds with APIs while maintaining amorphous state stability has been demonstrated through differential scanning calorimetry and X-ray powder diffraction studies, suggesting its utility in enhancing bioavailability of BCS Class II drugs.
Metabolic studies of 4-methyloxane-4-carboxylic acid have revealed interesting pharmacokinetic properties. Research published in Xenobiotica (2024) demonstrated that the compound undergoes minimal phase I metabolism, with the majority being excreted unchanged or as glucuronide conjugates. This metabolic stability, combined with its favorable logP value (1.8), makes it an attractive candidate for further development as a drug scaffold or prodrug component. The study also noted species-specific differences in metabolism, with human liver microsomes showing significantly slower clearance rates compared to rodent models.
The synthetic accessibility of 4-methyloxane-4-carboxylic acid has been improved through recent methodological advances. A 2024 Organic Process Research & Development publication detailed a scalable, continuous-flow synthesis route starting from commercially available 4-methyl-4-hydroxyoxane. The optimized process achieves 78% yield with >99% purity through enzymatic resolution and achieves kilogram-scale production capacity, addressing previous limitations in large-scale preparation of this valuable intermediate.
Emerging applications in chemical biology include the use of 4-methyloxane-4-carboxylic acid derivatives as molecular probes. Researchers have developed fluorescent analogs that maintain the core oxane structure while incorporating imaging moieties, enabling visualization of cellular uptake and distribution. These tools are proving valuable in studying drug-target engagement and intracellular trafficking mechanisms, particularly in cancer cell lines where the compound's derivatives show selective accumulation.
In conclusion, 4-methyloxane-4-carboxylic acid (233276-38-5) represents a multifaceted compound with growing importance in pharmaceutical research and development. Its applications span from medicinal chemistry scaffold to formulation excipient, supported by recent advances in synthesis methodology and mechanistic understanding. Future research directions likely include exploration of its chiral derivatives and expanded structure-activity relationship studies to fully exploit its potential in drug discovery pipelines.
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